2-Chloro-4-fluoro-5-methylpyridine
Overview
Description
2-Chloro-4-fluoro-5-methylpyridine is an organic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methylpyridine typically involves the halogenation of methylpyridine derivatives. One common method includes the chlorination of 2-chloro-5-methylpyridine followed by fluorination . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous hydrogen fluoride (HF) as a fluorinating agent under controlled temperature conditions is a common approach .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylpyridine has diverse applications in scientific research:
Biological Activity
2-Chloro-4-fluoro-5-methylpyridine is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, properties, and applications in various fields such as pharmaceuticals and agrochemicals.
Chemical Structure and Properties
Chemical Formula : C₆H₅ClFN
Molecular Weight : 137.56 g/mol
IUPAC Name : this compound
The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves halogenation processes. Common methods include:
- Chlorination of 2-chloro-5-methylpyridine followed by fluorination .
- Nucleophilic substitution reactions , which can utilize reagents like sodium methoxide under basic conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that derivatives of this compound can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, derivatives synthesized from this compound were tested against resistant bacterial strains, revealing promising results in inhibiting bacterial growth.
Anticancer Activity
In vitro studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. Specifically, compounds derived from this structure have been tested for their ability to inhibit p38α MAP kinase, an important target in cancer therapy. The (S)-enantiomer of certain derivatives showed enhanced inhibitory activity compared to their racemic mixtures, indicating potential for further development as anticancer agents .
Case Studies
- Inhibition of p38α MAP Kinase : A study reported that the (S)-enantiomer of a derivative of this compound exhibited a twofold increase in potency as an inhibitor of p38α MAP kinase compared to its racemic counterpart. This suggests that stereochemistry plays a critical role in the biological efficacy of compounds derived from this base structure .
- Antimicrobial Testing : Research conducted on various derivatives showed significant inhibition against MRSA and VRE. These findings indicate that modifications to the base structure can lead to enhanced antimicrobial properties, making these compounds candidates for further development in treating resistant infections.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-5-methylpyridine | C₆H₆ClN | Lacks fluorine; used in similar applications |
2-Fluoro-5-chloropyridine | C₆H₄ClFN | Different halogen positioning affects reactivity |
2-Chloro-3-fluoropyridine | C₆H₄ClF | Similar halogen but different positions; varied uses |
3-Chloro-4-fluoropyridine | C₆H₄ClF | Different position of chlorine; distinct reactivity |
These comparisons highlight how variations in halogen positioning can influence the biological activity and chemical reactivity of pyridine derivatives.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIZRBXRJNKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595845 | |
Record name | 2-Chloro-4-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-24-4 | |
Record name | 2-Chloro-4-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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